molecular formula C19H30O2 B094690 Methyl 10,13-octadecadiynoate CAS No. 18202-24-9

Methyl 10,13-octadecadiynoate

Cat. No. B094690
CAS RN: 18202-24-9
M. Wt: 290.4 g/mol
InChI Key: PCBPPTPURTWNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10,13-octadecadiynoate, also known as methyl linoleate, is a naturally occurring fatty acid ester derived from linoleic acid. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Methyl 10,13-octadecadiynoate linoleate is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, cancer, and lipid metabolism. Methyl linoleate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Methyl linoleate has been shown to have various biochemical and physiological effects. It has been shown to modulate lipid metabolism by stimulating lipase and phospholipase A2 activity. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. Methyl linoleate has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Methyl linoleate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It can be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating potential therapeutic applications.
However, there are also limitations to using Methyl 10,13-octadecadiynoate linoleate in lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its effects in animal models. It can also be difficult to control the concentration of Methyl 10,13-octadecadiynoate linoleate in vivo, which can affect the results of experiments.

Future Directions

There are several future directions for research on Methyl 10,13-octadecadiynoate linoleate. One potential area of research is investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. Another area of research is investigating its mechanism of action and the signaling pathways involved in its effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the product.

Synthesis Methods

Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of Methyl 10,13-octadecadiynoate linoleate has been extensively studied, and various methods have been developed to optimize the reaction conditions and improve the yield and purity of the product.

Scientific Research Applications

Methyl linoleate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It can also be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

properties

CAS RN

18202-24-9

Product Name

Methyl 10,13-octadecadiynoate

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-10,13-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3

InChI Key

PCBPPTPURTWNQO-UHFFFAOYSA-N

SMILES

CCCCC#CCC#CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCC#CCC#CCCCCCCCCC(=O)OC

Other CAS RN

18202-24-9

synonyms

10,13-Octadecadiynoic acid methyl ester

Origin of Product

United States

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